![molecular formula C22H23NO4S B6520878 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide CAS No. 896325-54-5](/img/structure/B6520878.png)
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide
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Overview
Description
“N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a benzenesulfonyl group, which is a sulfonyl group (-SO2-) attached to a benzene ring . The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic furan and benzene rings would contribute to the compound’s stability. The sulfonyl group could potentially participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The furan ring is aromatic and can participate in electrophilic substitution reactions. The benzenesulfonyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions .Mechanism of Action
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide acts as a nucleophile in organic reactions. It is capable of forming covalent bonds with electrophiles such as carbonyl compounds and halides. The reaction of this compound with an electrophile results in the formation of an amide bond, which is a strong covalent bond.
Biochemical and Physiological Effects
This compound has been shown to have no adverse effects on biochemical or physiological processes. It has been used as a reagent in the synthesis of pharmaceuticals and agrochemicals without any reported adverse effects.
Advantages and Limitations for Lab Experiments
The main advantage of using N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide in laboratory experiments is its availability. It is a commercially available reagent and can be easily obtained from chemical suppliers. Additionally, this compound is a relatively inexpensive reagent and is easy to use. The main limitation of using this compound in laboratory experiments is its reactivity. It is a relatively reactive reagent and can react with other compounds in the reaction mixture.
Future Directions
There are a number of potential future directions for research on N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide. These include the development of novel methods for the synthesis of this compound, the development of novel methods for the synthesis of compounds using this compound as a reagent, and the development of novel applications for this compound in the pharmaceutical, agrochemical, and specialty chemical industries. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound.
Synthesis Methods
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide can be synthesized through a multi-step process. First, 4-methylbenzenesulfonyl chloride is reacted with furan-2-ylmethanol in the presence of a base such as potassium carbonate. This results in the formation of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]furan-2-ylmethanol. This intermediate is then reacted with dimethylbenzamide in the presence of a base such as potassium carbonate. This results in the formation of this compound.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of novel heterocyclic compounds such as benzimidazoles and benzoxazoles. This compound has also been used as a catalyst for the synthesis of novel compounds such as 1,2,4-triazoles and 1,2,3-triazoles. Additionally, this compound has been used as a reagent for the synthesis of novel compounds such as quinazolines, quinoxalines, and quinoline derivatives.
Safety and Hazards
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-15-6-10-19(11-7-15)28(25,26)21(20-5-4-12-27-20)14-23-22(24)18-9-8-16(2)17(3)13-18/h4-13,21H,14H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWBRGXNTBRCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)C)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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